1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one

Purity specification Quality control α-Bromo ketone building blocks

1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one (CAS 1803725-20-3) is a synthetic α-bromo ketone building block featuring a 2-ethyl-3-(trifluoromethyl)phenyl substituent, with molecular formula C₁₂H₁₂BrF₃O and molecular weight 309.12 g/mol. The compound belongs to the class of trifluoromethylated aromatic haloketones, where the electron-withdrawing –CF₃ group and the reactive α-bromocarbonyl moiety confer distinct reactivity for nucleophilic substitution, cross-coupling, and heterocycle construction.

Molecular Formula C12H12BrF3O
Molecular Weight 309.12 g/mol
Cat. No. B14054863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one
Molecular FormulaC12H12BrF3O
Molecular Weight309.12 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC=C1C(F)(F)F)C(C(=O)C)Br
InChIInChI=1S/C12H12BrF3O/c1-3-8-9(11(13)7(2)17)5-4-6-10(8)12(14,15)16/h4-6,11H,3H2,1-2H3
InChIKeyLZFWRILDSSMNQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one: Key Procurement-Relevant Specifications for Research and Industrial Use


1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one (CAS 1803725-20-3) is a synthetic α-bromo ketone building block featuring a 2-ethyl-3-(trifluoromethyl)phenyl substituent, with molecular formula C₁₂H₁₂BrF₃O and molecular weight 309.12 g/mol [1]. The compound belongs to the class of trifluoromethylated aromatic haloketones, where the electron-withdrawing –CF₃ group and the reactive α-bromocarbonyl moiety confer distinct reactivity for nucleophilic substitution, cross-coupling, and heterocycle construction [2]. It is commercially supplied at ≥98% purity (NLT 98%) for pharmaceutical R&D and quality control applications .

Why Closely Related Aryl Haloketone Analogs Cannot Substitute for 1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one in Synthetic Workflows


The 2-ethyl-3-(trifluoromethyl) substitution pattern on the phenyl ring is not shared by the more common meta- or para-CF₃ aryl haloketone building blocks. The ortho-ethyl group introduces steric congestion around the reactive α-bromo centre, which can alter diastereoselectivity and regioselectivity in subsequent transformations, while the position of both substituents relative to the ketone affects the electron density of the aromatic ring and the acidity of the α-proton [1]. Replacing the bromine with chlorine reduces leaving-group ability, as bromide is a significantly better nucleofuge than chloride, impacting SN₂ reaction rates and coupling efficiency [2]. These structural features collectively mean that generic substitution with simpler, higher-volume aryl haloketones risks altered reactivity profiles, lower yields, or complete failure in established synthetic routes [1].

Product-Specific Evidence Guide: Quantitative Differentiation of 1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one from Closest Analogs


Purity Advantage: ≥98% vs. 97% for the Positional Isomer 1-Bromo-3-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one

The target compound is commercially supplied at NLT 98% purity by MolCore , compared to the 97% purity specification reported for the positional isomer 1-bromo-3-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one (CAS 1806479-21-9) from Alichem [1]. The 1% higher minimum purity reduces the burden of impurity profiling in multi-step synthesis and is particularly relevant for late-stage functionalization where by-product carryover can compromise yield and purity of final active pharmaceutical ingredients.

Purity specification Quality control α-Bromo ketone building blocks

Leaving-Group Reactivity: α-Bromo Ketone vs. α-Chloro Analog in Nucleophilic Substitution

The α-bromo ketone moiety in the target compound confers superior leaving-group ability compared to the corresponding α-chloro analog 1-chloro-3-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one (CAS 1804185-32-7, MW 264.67) . Bromide is a weaker base (pKₐ of HBr ≈ −9) than chloride (pKₐ of HCl ≈ −7), making bromide a better nucleofuge in both SN₁ and SN₂ pathways [1]. This difference directly translates to faster reaction kinetics in nucleophilic displacements, enabling milder reaction conditions and higher yields in the synthesis of amines, ethers, and thioethers from the α-bromo ketone scaffold.

Nucleophilic substitution Leaving group ability SN₂ reactivity Haloketone comparison

Molecular Size and Lipophilicity Differentiation: Ethyl-Substituted Scaffold vs. Non-Ethylated meta-CF₃ Analog

The target compound (MW 309.12) bears an additional ethyl group on the phenyl ring, resulting in a 28.05 g/mol increase in molecular weight relative to the non-ethylated analog 1-bromo-1-(3-(trifluoromethyl)phenyl)propan-2-one (MW 281.07, CAS 439146-00-6) [1]. The ethyl substituent contributes an estimated Hansch-Fujita π constant of approximately +0.5, increasing calculated lipophilicity (XLogP3 ≈ 4 for the 3-positional isomer vs. a lower value for the non-ethylated analog) [2]. This difference in lipophilicity and steric profile can influence membrane permeability, metabolic stability, and target binding when the compound is used as an intermediate for bioactive molecule synthesis [3].

Lipophilicity Molecular weight Structure-property relationships Drug design

Optimal Procurement and Application Scenarios for 1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one Based on Differentiated Evidence


Late-Stage Functionalization in Medicinal Chemistry Requiring High-Purity α-Bromo Ketone Electrophiles

When a synthetic route demands an α-bromo ketone with minimal impurity carryover, the ≥98% purity specification of the target compound makes it the preferred choice over the 97%-pure positional isomer [1]. This is critical in late-stage diversification of drug candidates where even 1% of a reactive brominated impurity can generate difficult-to-remove by-products that compromise biological assay interpretation. The ethyl substituent additionally provides steric shielding that can direct regioselective nucleophilic attack at the α-carbon with greater selectivity than unsubstituted analogs.

SN₂-Based Diversification Requiring Superior Leaving-Group Reactivity Over Chloro Analogs

For synthetic sequences that depend on efficient nucleophilic displacement at the α-position—such as amine, thioether, or ether formation—the bromo leaving group in the target compound provides markedly faster reaction kinetics than the corresponding chloro analog . This allows for milder reaction conditions (lower temperature, shorter reaction time) and higher conversion, making it the rational procurement choice when the goal is rapid SAR exploration or when the nucleophile is weakly reactive.

Synthesis of Fluorinated Bioactive Molecules with Defined Lipophilicity Requirements

When a medicinal chemistry program targets a specific logP window for CNS penetration, metabolic stability, or solubility, the 2-ethyl-3-(trifluoromethyl)phenyl scaffold offers a distinct lipophilicity profile compared to non-ethylated or differently substituted analogs [1]. The estimated +0.5 logP increment and increased steric bulk can be exploited to fine-tune the physicochemical properties of lead compounds without introducing additional heteroatoms or hydrogen-bond donors [1].

Building Block for Patent-Protected Pharmaceutical Intermediates

The unique 2-ethyl-3-(trifluoromethyl)phenyl substitution pattern is structurally differentiated from the more widely available meta- and para-CF₃ aryl haloketones . This structural novelty can be strategically leveraged in the synthesis of patentable chemical space, where the ethyl substituent provides an additional vector for SAR exploration and intellectual property differentiation. Procurement of this specific building block, rather than a generic analog, supports freedom-to-operate considerations in early-stage drug discovery.

Quote Request

Request a Quote for 1-Bromo-1-(2-ethyl-3-(trifluoromethyl)phenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.